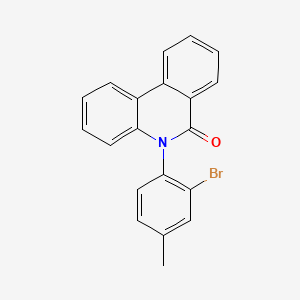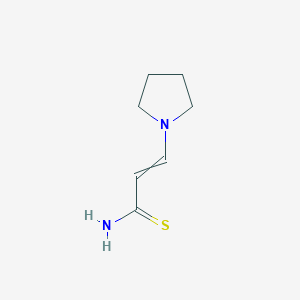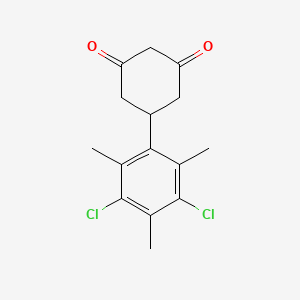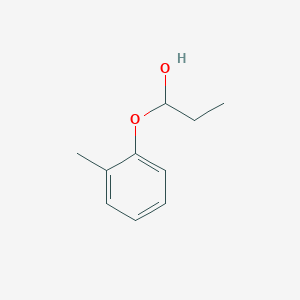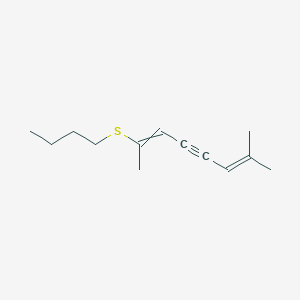
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne is an organic compound characterized by its unique structure, which includes a butylsulfanyl group and a methylocta-2,6-dien-4-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne typically involves multi-step organic reactions. One common method includes the reaction of a suitable alkyne precursor with a butylsulfanyl reagent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the butylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can interact with biological molecules, potentially inhibiting or modifying their function. The compound’s unique structure allows it to engage in various chemical interactions, contributing to its biological and chemical activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne: shares similarities with other sulfanyl-substituted alkynes and dienes.
3,6-bis(tert-butylsulfanyl)phthalonitrile: Another compound with sulfanyl groups, used in different chemical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
89556-07-0 |
|---|---|
Molekularformel |
C13H20S |
Molekulargewicht |
208.36 g/mol |
IUPAC-Name |
2-butylsulfanyl-7-methylocta-2,6-dien-4-yne |
InChI |
InChI=1S/C13H20S/c1-5-6-11-14-13(4)10-8-7-9-12(2)3/h9-10H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
VYHJPVQFFCOHDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(=CC#CC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


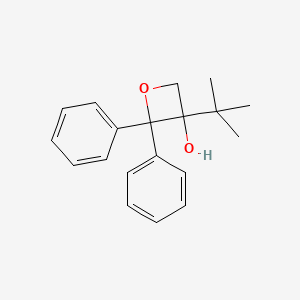
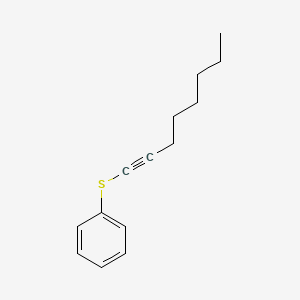
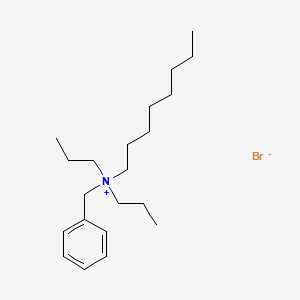
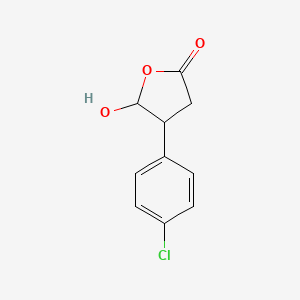
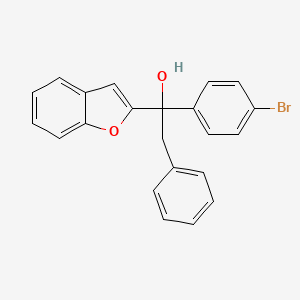
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)
